molecular formula C20H28O4 B584802 17-Deoxy Cortienic Acid CAS No. 2394-25-4

17-Deoxy Cortienic Acid

Cat. No.: B584802
CAS No.: 2394-25-4
M. Wt: 332.44
InChI Key: XEFVQCSDIKHROY-SEMYFXIOSA-N
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Description

17-Deoxy Cortienic Acid is a chemical compound with the molecular formula C20H28O4 and a molecular weight of 332.43 g/mol It is a derivative of cortienic acid, characterized by the absence of a hydroxyl group at the 17th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-Deoxy Cortienic Acid typically involves the selective deoxygenation of cortienic acid derivatives. One common method includes the use of reducing agents such as lithium aluminum hydride (LiAlH4) under controlled conditions to achieve the desired deoxygenation . The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step synthesis starting from readily available steroid precursors. The process includes steps such as oxidation, reduction, and purification to obtain the final product with high purity. Advanced techniques like chromatography are often employed to separate and purify the compound .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various halogenating agents and catalysts

Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with distinct structural and functional properties .

Scientific Research Applications

17-Deoxy Cortienic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 17-Deoxy Cortienic Acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in steroid metabolism. The compound may also interact with glucocorticoid receptors, influencing the expression of genes involved in inflammatory responses .

Comparison with Similar Compounds

    Cortienic Acid: The parent compound with a hydroxyl group at the 17th position.

    Corticosterone: Another related steroid with similar structural features.

    Prednisolone: A synthetic steroid with potent anti-inflammatory properties.

Uniqueness: 17-Deoxy Cortienic Acid is unique due to its specific structural modification, which imparts distinct chemical and biological properties. Unlike its parent compound, it lacks the hydroxyl group at the 17th position, which can significantly alter its reactivity and interaction with biological targets .

Properties

IUPAC Name

(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O4/c1-19-8-7-12(21)9-11(19)3-4-13-14-5-6-15(18(23)24)20(14,2)10-16(22)17(13)19/h9,13-17,22H,3-8,10H2,1-2H3,(H,23,24)/t13-,14-,15+,16-,17+,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFVQCSDIKHROY-SEMYFXIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2394-25-4
Record name 11beta-Hydroxy-3-oxoandrost-4-ene-17beta-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002394254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11β-Hydroxy-3-oxoandrost-4-ene-17β-carboxylic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ6DZ5PY5Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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